Azepane;propanoyl chloride
Description
Propanoyl chloride (CAS 79-03-8), also known as propionyl chloride, is a highly reactive acyl chloride with the formula CH₃CH₂COCl. It is widely used in organic synthesis, particularly in the production of esters, amides, and pharmaceuticals . Its reactivity stems from the electrophilic carbonyl carbon, enabling nucleophilic substitution reactions with alcohols, amines, and other nucleophiles.
Azepane (hexahydro-1H-azepine) is a seven-membered saturated amine ring. This article focuses on propanoyl chloride due to its broader industrial relevance and comparative data availability.
Properties
CAS No. |
116024-21-6 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
azepane;propanoyl chloride |
InChI |
InChI=1S/C6H13N.C3H5ClO/c1-2-4-6-7-5-3-1;1-2-3(4)5/h7H,1-6H2;2H2,1H3 |
InChI Key |
IFNFFWODPPUDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)Cl.C1CCCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepane Synthesis: Azepane can be synthesized through the partial hydrogenolysis of hexamethylene diamine. This process involves the reduction of hexamethylene diamine to form azepane.
Propanoyl Chloride Synthesis: Propanoyl chloride can be prepared by reacting propanoic acid with thionyl chloride, phosphorus (V) chloride, or phosphorus (III) chloride. The reaction with thionyl chloride is as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Propanoyl chloride is industrially produced by the chlorination of propionic acid with phosgene : [ \text{CH}_3\text{CH}_2\text{COOH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]
Chemical Reactions Analysis
Chemical Reactions of Azepane;propanoyl chloride
This compound participates in several important chemical reactions:
-
Acylation Reactions : It acts as an acylating agent, transferring the propanoyl group to other molecules.
-
Amide Formation : Reacts with amines to form amides.
-
Ester Formation : Reacts with alcohols to form esters.
The mechanism of action for this compound primarily involves its reactivity as an acylating agent:
-
Nucleophilic Attack : The nitrogen atom in azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride.
-
This mechanism is crucial for its application in synthesizing various derivatives in pharmaceutical chemistry.
Reaction with Water
Acyl chlorides like propanoyl chloride react with water in a nucleophilic addition/elimination reaction . Ethanoyl chloride, a typical acyl chloride, reacts instantly with cold water in a very exothermic reaction . This reaction produces a steamy acidic gas (hydrogen chloride) and ethanoic acid .
The reaction mechanism involves two stages :
-
Addition Stage : A nucleophilic attack occurs on the carbon atom by a lone pair on the oxygen of a water molecule .
-
Elimination Stage : The carbon-oxygen double bond reforms, and a chloride ion is expelled. The chloride ion then removes a hydrogen ion, yielding ethanoic acid and hydrogen chloride .
Catalytic Amination Reactions
Recent advances in catalytic methods have been explored for producing amines, which may be relevant to reactions involving azepane . These methods often involve the use of various catalysts and amine sources under different reaction conditions .
Examples of Catalytic Amination Reactions :
| Entry | Catalyst | Amine source | Temperature (°C), time (h) | Reaction atmosphere | Solvent | Conv. (%) | Yield (%) | Remark | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Ru-PNP complex |
text| 155, 12 | - | Toluene | 62.9–75.9 | ∼30 | $$KO^tBu$$
as additive | (94) |
| 2 | Ru/Co/
shaped catalyst |
| 170 |
| - | 35.7 | ∼15 | Flow conditions, 200 bar
pressure, WHSV = 0.37 | (93) |
| 3 | Ru–Co–Sn catalyst |
| 165 |
| - | 35.7 | 13.7 | HSV = 0.3–0.5 g mL
h
| (95) |
| 4 | Re–Ru–Co catalyst |
| 170 |
| - | 35 | ∼8–12 | HSV = 0.3–0.5 g mL
h
| (96) |
Scientific Research Applications
Azepane derivatives have significant applications in synthetic chemistry, biology, and medicine. They are used as intermediates in the synthesis of various pharmaceuticals, including antidiabetic, anticancer, and DNA-binding agents .
Mechanism of Action
The mechanism of action of azepane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. For example, azepane derivatives can act as inhibitors of enzymes involved in metabolic pathways . Propanoyl chloride, being a reactive acylating agent, forms covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products .
Comparison with Similar Compounds
Comparison of Propanoyl Chloride with Other Acyl Chlorides
Acyl chlorides vary in reactivity, applications, and physical properties based on their alkyl/aryl substituents. Below is a comparative analysis:
Comparison with Propanoic Acid and Propanoic Anhydride
Propanoyl chloride is often compared to propanoic acid (CH₃CH₂COOH) and propanoic anhydride ((CH₃CH₂CO)₂O) in esterification:
| Parameter | Propanoyl Chloride | Propanoic Acid | Propanoic Anhydride |
|---|---|---|---|
| Reaction Speed | Fast (minutes) | Slow (hours, with catalyst) | Moderate (30–60 minutes) |
| Byproducts | HCl (gaseous) | H₂O | Propanoic acid |
| Yield | >90% | 60–70% (with H₂SO₄) | 80–85% |
| Safety | Violent hydrolysis | Mild | Less corrosive |
Advantages of Propanoyl Chloride:
Azepane Derivatives and Limited Comparative Data
- 1-(2-Chloroethyl)azepane hydrochloride : Used in antipsychotic drug synthesis. Comparable to piperidine derivatives but with a larger ring size, altering pharmacokinetics .
- 3-(Azepan-1-yl)-1-(3-ethyl-4-propoxyphenyl)propan-1-one : A ketone intermediate in CNS drug development. Similar to pyrrolidine-based analogs but with enhanced bioavailability .
Limitation : Direct comparisons of azepane derivatives with other heterocycles are absent in the provided evidence, underscoring a research gap.
Market and Regional Analysis of Propanoyl Chloride
Global Market Trends (2024 Data) :
- Production Hubs: Asia (55%), Europe (25%), North America (15%) .
- Price Range: Europe: \$2,800–\$3,200/ton Asia: \$2,400–\$2,700/ton North America: \$3,000–\$3,500/ton .
Application Sectors :
- Pharmaceuticals : 40% (e.g., synthesis of antihypertensive agents) .
- Agrochemicals : 30% (herbicide intermediates) .
- Polymers : 20% (plasticizers) .
Forecast (2024–2030) :
- 5.2% CAGR growth driven by agrochemical demand in emerging economies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
